MS436

Descripción general

Descripción

MS436 es un inhibidor selectivo de moléculas pequeñas que se dirige a la familia de proteínas bromodominio y extra-terminal (BET), específicamente BRD4. Este compuesto exhibe una afinidad nanomolar baja para el primer bromodominio de BRD4 y ha demostrado un potencial significativo en la inhibición de la actividad BRD4 en varios contextos biológicos .

Aplicaciones Científicas De Investigación

MS436 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como un compuesto de herramienta para estudiar el papel de los bromodominios en la expresión génica y la remodelación de la cromatina.

Biología: El compuesto se emplea en la investigación para comprender la regulación de las respuestas inflamatorias y la diferenciación celular.

Medicina: this compound ha mostrado potencial en la investigación del cáncer, particularmente en la inhibición del crecimiento de las células cancerosas al dirigirse a BRD4.

Industria: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos y en programas de descubrimiento de fármacos

Mecanismo De Acción

MS436 ejerce sus efectos uniéndose selectivamente al primer bromodominio de BRD4. Esta unión inhibe la interacción entre BRD4 y las histonas acetiladas, evitando así el reclutamiento de la maquinaria de transcripción a los genes diana. La inhibición de la actividad BRD4 conduce a una reducción en la expresión de citoquinas proinflamatorias y otros genes diana involucrados en la progresión del cáncer y la inflamación .

Análisis Bioquímico

Biochemical Properties

MS436 plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein involved in gene transcription regulation. The compound interacts with BRD4 through a set of water-mediated interactions, exhibiting low nanomolar affinity (estimated Ki of 30-50 nM) for BRD4 BrD1 . This compound effectively inhibits BRD4 activity in the NF-κB-directed production of nitric oxide (NO) and pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages . Additionally, this compound has been shown to interact with other bromodomains, such as CBP-BRD, albeit with lower affinity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In murine macrophages, this compound inhibits the production of NO and IL-6, which are key mediators of inflammation . In squamous cell carcinomas, BRD4 inhibition by this compound leads to a reduction in the expression of cancer stem cell markers, migration, invasion, and tumor growth . Furthermore, this compound has been shown to alter colony integrity and reduce alkaline phosphatase activity in embryonic stem cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the bromodomains of BRD4. This compound exhibits potent affinity for BRD4 BrD1 through a unique set of water-mediated intermolecular interactions . This binding inhibits BRD4 activity, leading to a decrease in NF-κB-directed production of NO and IL-6 . Additionally, this compound has been shown to cause conformational changes in BRD4, such as the formation of α-helices in specific residues . These changes block the active site of BRD4, preventing its interaction with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and up to two years in solution at -80°C . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of BRD4 activity and a consistent reduction in the production of inflammatory mediators . The degradation of this compound over extended periods has not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine macrophages, this compound inhibits BRD4 activity at low nanomolar concentrations, reducing the levels of NO and IL-6 . Higher doses of this compound have been associated with increased inhibition of BRD4 activity and more pronounced anti-inflammatory effects . The toxic or adverse effects of this compound at high doses have not been thoroughly investigated.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate gene expression and inflammation. The compound interacts with BRD4, a key regulator of gene transcription, and inhibits its activity . This inhibition leads to a decrease in the production of inflammatory mediators, such as NO and IL-6

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound binds to BRD4 through water-mediated interactions, which facilitate its localization to the nucleus . In RAW264.7 cells, this compound has been shown to block NF-κB-directed NO production and the expression of IL-6 . The distribution of this compound within tissues and its accumulation in specific compartments have not been extensively studied.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on BRD4 . The compound’s binding to BRD4 is facilitated by water-mediated interactions, which enhance its affinity for the first bromodomain . This compound’s localization to the nucleus is crucial for its activity, as BRD4 is involved in regulating gene transcription within this compartment . The targeting signals or post-translational modifications that direct this compound to specific subcellular compartments have not been fully characterized.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

MS436 se sintetiza a través de una serie de reacciones químicas que involucran compuestos de diazobenceno. La ruta sintética típicamente implica los siguientes pasos:

Formación del intermedio de diazobenceno: El paso inicial implica la formación de un intermedio de diazobenceno a través de una reacción entre derivados de anilina y ácido nitroso.

Reacción de acoplamiento: El intermedio de diazobenceno luego se acopla con un derivado de piridina en condiciones controladas para formar el producto final, this compound.

Purificación: El producto crudo se purifica utilizando técnicas cromatográficas para obtener this compound con alta pureza

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

MS436 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de productos reducidos.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden estudiarse más a fondo por sus actividades biológicas .

Comparación Con Compuestos Similares

Compuestos similares

JQ1: Otro potente inhibidor de BRD4 con una afinidad de unión similar.

RVX-297: Un inhibidor selectivo de bromodominios BET con una estructura química diferente.

C646: Un inhibidor de la histona acetiltransferasa que también se dirige a BRD4

Unicidad de MS436

This compound es único debido a su alta selectividad para el primer bromodominio de BRD4 y su capacidad para inhibir la actividad BRD4 a través de interacciones mediadas por agua. Esta selectividad y mecanismo de acción hacen de this compound una herramienta valiosa en el estudio de las funciones biológicas de BRD4 y en el desarrollo de nuevos agentes terapéuticos .

Propiedades

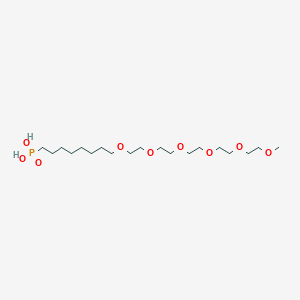

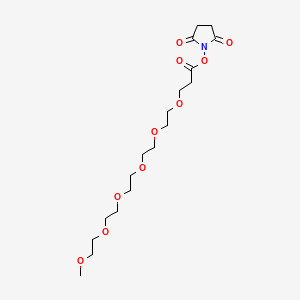

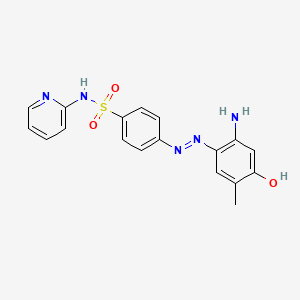

IUPAC Name |

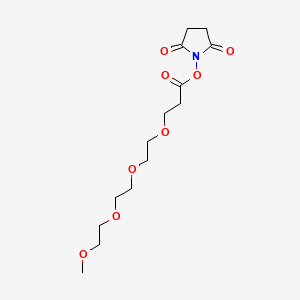

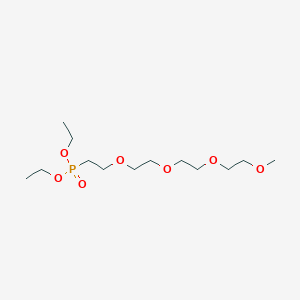

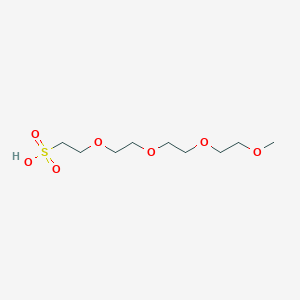

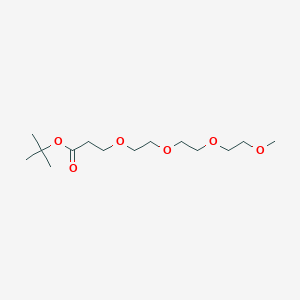

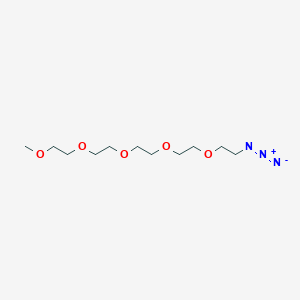

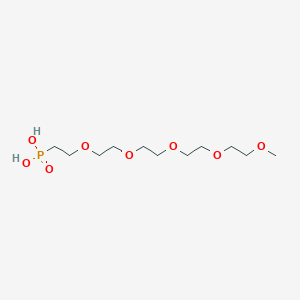

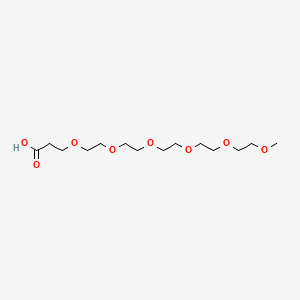

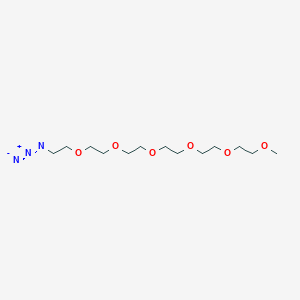

4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTGIRNXWSZBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of MS436?

A1: this compound functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. [, , ] It exhibits a preference for binding to the first bromodomain (BD1) of BRD4 over the second (BD2). [, ] This selectivity is achieved through specific water-mediated interactions within the binding site. []

Q2: How does this compound's binding to BRD4 affect its downstream functions?

A2: By binding to BRD4, this compound disrupts the protein's ability to interact with acetylated lysine residues on histones. [] This interference with BRD4's chromatin-binding activity ultimately leads to the inhibition of downstream gene transcription, impacting processes such as inflammation and cell growth. [, ] For example, this compound effectively inhibits the production of nitric oxide and the proinflammatory cytokine interleukin-6 in murine macrophages, demonstrating its anti-inflammatory potential. []

Q3: Are there structural modifications that can influence this compound's activity and selectivity?

A3: Research on benzo[d]imidazole-6-sulfonamides, derived from this compound and the related compound MS611, has shown that structural changes can impact both potency and selectivity. [] These modifications aim to improve metabolic stability while enhancing selectivity towards BD1. []

Q4: What are the potential applications of this compound in biological research?

A4: this compound serves as a valuable tool for investigating the specific roles of BRD4 bromodomains in various cellular processes. [] Its selectivity for BD1 over BD2 allows researchers to dissect the unique functions of each bromodomain within the BET family. [] This knowledge contributes to a deeper understanding of gene expression regulation and potential therapeutic targets for diseases like cancer and inflammation. []

Q5: Have any crystal structures been solved to elucidate this compound's binding mode?

A5: Yes, the crystal structure of the first bromodomain of human BRD4 in complex with this compound has been solved. [] This structural information provides detailed insights into the specific interactions between the inhibitor and its target, aiding in the development of more potent and selective BET inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.